molecular formula C13H11N3 B579504 7-Methylphenazin-1-amine CAS No. 18450-15-2

7-Methylphenazin-1-amine

Cat. No.: B579504
CAS No.: 18450-15-2
M. Wt: 209.252
InChI Key: YKJSZFLJSJYXSJ-UHFFFAOYSA-N
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Description

7-Methylphenazin-1-amine (CAS 18450-15-2) is a chemical compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . As a member of the phenazine family, this amine-substituted derivative serves as a valuable building block in medicinal chemistry and chemical biology research. Phenazine analogues are of significant interest in pharmaceutical development and are frequently investigated for their potential biological activities, which can include roles as intermediates in the synthesis of more complex molecules . Researchers utilize this compound in various exploratory applications, often focusing on its core phenazine structure. Its mechanism of action in specific biological systems is an area of active investigation, but related phenazine amines are known to participate in redox processes, which can be leveraged in biochemical assays and microbiological studies. The methyl and amine functional groups on the phenazine core make it a versatile precursor for further chemical modifications, enabling the creation of compound libraries for high-throughput screening. Safety Information: For research use only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Precautions should be taken when handling this compound, including the use of appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18450-15-2

Molecular Formula

C13H11N3

Molecular Weight

209.252

IUPAC Name

7-methylphenazin-1-amine

InChI

InChI=1S/C13H11N3/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3

InChI Key

YKJSZFLJSJYXSJ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 7 Methylphenazin 1 Amine and Analogous Phenazinamine Derivatives

Direct Synthesis Approaches to Phenazinamine Frameworks

The construction of the fundamental phenazine (B1670421) ring system, particularly with an amine substituent, is achievable through several strategic cyclization and amination reactions.

Cyclization Reactions and Ring-Closure Strategies

The formation of the phenazine tricycle is a cornerstone of its chemistry. Classical and modern methods offer pathways to substituted phenazines, which can either directly yield aminophenazines or produce intermediates amenable to amination.

One of the most traditional methods is the Wohl-Aue reaction , which involves the condensation of an aniline (B41778) with a nitroarene, often promoted by a base at elevated temperatures. nih.gov For instance, the reaction of an appropriately substituted aniline and nitrobenzene (B124822) can lead to the formation of a phenazine. thieme-connect.de While effective, this method can sometimes result in low yields and a mixture of products. nih.govthieme-connect.de

More contemporary approaches utilize metal catalysis to achieve higher efficiency and regioselectivity. Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the synthesis of functionalized phenazines. clockss.org This method can involve a double Buchwald-Hartwig cyclization of substituted bromoanilines, followed by an in situ oxidation, to construct the phenazine core. clockss.orgnih.gov This strategy allows for the creation of unsymmetrically disubstituted phenazines that are difficult to prepare using classical methods. nih.gov For example, the dimerization of substituted 2-bromoanilines using a palladium catalyst and a phosphine (B1218219) ligand like BINAP can produce disubstituted phenazines in good yields. nih.gov

Another significant strategy is the Jourdan-Ullmann coupling followed by reductive ring closure. rroij.com This involves a copper-promoted C-N coupling between an aniline and a substituted 2-halonitrobenzoic acid, which, after reduction, cyclizes to form the phenazine ring. rroij.com This approach is versatile and allows for the introduction of various substituents onto the phenazine scaffold. rroij.com

Recent innovations include electrochemical methods. An anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been reported as an efficient, step- and atom-economical method for constructing phenazines at room temperature. acs.org

The table below summarizes key cyclization strategies for forming phenazine frameworks.

Reaction Name Reactants Conditions Key Features Citation
Wohl-Aue ReactionAniline derivative + Nitroarene derivativeBase (e.g., KOH), high temperatureClassical method; can have low yields. nih.govthieme-connect.de
Buchwald-Hartwig CyclizationSubstituted bromoanilinesPalladium catalyst, phosphine ligand, baseHigh efficiency; allows for unsymmetrical products. clockss.orgnih.gov
Jourdan-Ullmann/Reductive ClosureAniline + 2-halonitrobenzoic acidCopper catalyst, then reduction (e.g., NaBH4)Versatile for introducing diverse functional groups. rroij.com
Electrochemical CyclizationAnilines + o-PhenylenediaminesAnodic oxidation, undivided cellHigh step and atom efficiency; room temperature. acs.org

Amination Reactions at Phenazine Positions

Direct amination of a pre-formed phenazine ring is a less common but viable route to phenazinamine derivatives. Nucleophilic aromatic substitution (SNA_r) can be employed, particularly if the phenazine ring is activated by electron-withdrawing groups or by forming a phenazinium salt. The introduction of an amino group can also be achieved by reducing a nitrophenazine, which itself can be synthesized through the cyclization methods mentioned above using a nitro-substituted precursor.

Functionalization and Derivatization Routes

Once the phenazinamine scaffold is obtained, its properties can be finely tuned through a variety of functionalization reactions.

Alkylation and Arylation Reactions on Phenazinamine Scaffolds

The amino group on the phenazinamine core can be readily alkylated or arylated to produce secondary or tertiary amines. Standard N-alkylation methods using alkyl halides can be employed. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted to arylate the amino group, thereby linking aryl moieties to the phenazine structure. acs.org These modifications can significantly alter the electronic and steric properties of the molecule. For instance, a series of 2-phenazinamine derivatives have been synthesized and characterized, showcasing the versatility of modifying the amino group. nih.gov

Halogenation of Phenazinamine Systems

Introducing halogen atoms to the phenazinamine skeleton can significantly influence its biological activity and provide handles for further chemical modifications. nih.gov Electrophilic halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at electron-rich positions on the phenazine rings. The position of halogenation is directed by the existing substituents on the ring. The synthesis of halogenated phenazines has been explored, leading to compounds with potent biological activities. nih.govnih.gov

Substitution Reactions for Diverse Side-Chain Introduction

The phenazinamine framework allows for a wide range of substitution reactions to introduce diverse side chains. For example, the amino group can be converted into a diazonium salt and subsequently replaced by various other functional groups through Sandmeyer-type reactions. If the phenazine core contains halogen substituents, these can be replaced via nucleophilic aromatic substitution or serve as coupling partners in palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds. This modular approach allows for the systematic exploration of structure-activity relationships by varying the side chains. Research has demonstrated the synthesis of various phenazine derivatives with diverse functionalities, such as amides, from phenazine-1-carboxylic acid. acs.org

The following table details examples of functionalization reactions on phenazine systems.

Reaction Type Reagents & Conditions Resulting Functional Group Example Application Citation
N-AlkylationAlkyl halide, baseSecondary/Tertiary AmineModification of aminophenazin-2-ol. ekb.eg
HalogenationN-Bromosuccinimide (NBS)Bromo-Synthesis of halogenated phenazines for biological studies. nih.gov
AmidationCarboxylic acid derivative, coupling agentAmideSynthesis of phenazine-1-carboxamides. acs.org
C-C Coupling (Suzuki)Arylboronic acid, Pd catalyst, baseArylDiversification of iodo-benzo[a]phenazines. rsc.org

Precursor and Intermediate Synthesis in Multistep Pathways

The synthesis of the phenazine core and its derivatives is rarely a single-step process, relying instead on the careful construction of precursors and intermediates. General strategies for forming the fundamental phenazine framework include the Wohl-Aue reaction, condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, and the reductive or oxidative cyclization of appropriately substituted diphenylamines. researchgate.net

One prominent multistep approach involves the condensation of substituted o-phenylenediamines with o-quinones. For instance, a one-pot cascade reaction has been developed for producing complex carbazolo-phenazines. lookchem.com This process begins with the oxidation of 2-naphthols to generate 1,2-naphthoquinones. lookchem.comthieme-connect.com These intermediates then undergo a series of reactions, including Diels-Alder cycloaddition, dehydroaromatization, and finally, a cyclocondensation with a 1,2-phenylenediamine to form the final phenazine structure. lookchem.comthieme-connect.comresearchgate.net

Alternative pathways often utilize halogenated precursors. Palladium-mediated amination of 1,6-dichlorophenazine (B14720589) is a key step in producing 1,6-diaminophenazines. nih.gov Similarly, substituted phenazines can be synthesized by catalyzing the reaction of o-halogeno anilines in an aqueous phase. google.com The biosynthesis of phenazines offers another perspective, starting from chorismic acid, which is converted through several enzymatic steps involving intermediates like 2-amino-2-deoxychorismate (ADIC) and dihydrophenazine-1,6-dicarboxylic acid (DHHA) to form the basic phenazine ring system. skemman.is

The synthesis of specific substituted phenazinamines often involves the introduction of functional groups onto a pre-formed phenazine core or its immediate precursor. For example, 1,6-disubstituted phenazine derivatives can be synthesized from 1,6-dihydroxyphenazine through reactions with diiodoalkanes. nih.gov These varied and often complex multistep pathways are essential for creating the specific substitution patterns required for targeted applications.

Table 1: Key Precursors and Intermediates in Phenazine Synthesis

Compound Name Role in Synthesis
o-Phenylenediamines Core precursor, reacts with dicarbonyls
1,2-Naphthoquinones Intermediate, formed from oxidation of 2-naphthols lookchem.comthieme-connect.com
1,6-Dichlorophenazine Halogenated precursor for amination reactions nih.gov
1,6-Dihydroxyphenazine Precursor for ether-linked derivatives nih.gov
Chorismic acid Starting material in phenazine biosynthesis skemman.is

Polymerization Strategies for Phenazinamine-Based Polymers

Phenazinamine derivatives serve as valuable monomers for the synthesis of electroactive and conjugated polymers. These polymers leverage the inherent redox properties of the phenazine moiety, making them suitable for applications in electronics and energy storage. The strategies for creating these polymers range from direct oxidative methods to more controlled polymerization techniques that allow for precise architectural design.

Oxidative Polymerization of Substituted Phenazinamine Monomers

Oxidative polymerization is a direct and effective method for synthesizing polymers from phenazinamine monomers. This technique typically involves the use of a chemical oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), to initiate the polymerization process. rhhz.netnih.gov

A notable example is the synthesis of poly-3-amine-7-methylamine-2-methylphenazine (PAMMP). This polymer is created through the in situ chemical oxidative polymerization of its monomer, 3-amine-7-methylamine-2-methylphenazine hydrochloride, which is also known as the dye Neutral Red. mdpi.comnih.gov The reaction is carried out in the presence of an oxidant, and the process has been used to form hybrid nanomaterials by conducting the polymerization on the surface of nanocomposites like magnetite (Fe₃O₄) immobilized on single-walled carbon nanotubes (SWCNTs). mdpi.comnih.gov

Similarly, an innovative phenazine-conjugated polymer (PPZ) was synthesized through a straightforward one-step polymerization of phenazin-1-ylamine (PZM) monomer using (NH₄)₂S₂O₈ as the oxidant under mild conditions. rhhz.net The resulting polymer possesses an extended π-conjugated framework and a high density of redox-active sites. rhhz.net

The efficiency of oxidative polymerization can be influenced by several factors, including the concentration of the monomer, the oxidant-to-monomer ratio, and the acidity of the reaction medium. nih.gov Studies on analogous systems have shown that an increase in monomer concentration can accelerate the polymerization rate by shortening the induction period of the reaction. nih.gov The process involves oxidizing the monomer to generate radical cations, which then couple to form the growing polymer chain. nih.govscirp.org

Controlled Polymerization Techniques for Tailored Architectures

For applications requiring precise control over polymer properties such as molecular weight, dispersity, and complex architectures, controlled polymerization techniques are employed. While classic controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide exceptional control for a wide range of vinyl monomers, their application to phenazinamine-based polymers is less documented. sigmaaldrich.com These methods are valued for their ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

In the context of phenazine-based polymers, controlled synthesis is more commonly achieved through step-growth polymerization methods, particularly transition-metal-catalyzed cross-coupling reactions. These techniques allow for the methodical construction of conjugated polymer backbones.

Key examples include:

Buchwald-Hartwig C-N Coupling: This reaction has been used to prepare a dihydrophenazine-based polymer, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ). This method allows for the controlled coupling of amine and aryl halide functional groups to build the polymer chain, resulting in a material with well-defined repeating units containing double tertiary amine active centers. bohrium.com A similar C-N coupling approach was used to incorporate phenazine-based redox centers into a high-performance poly(aryl ether sulfone) backbone, demonstrating the versatility of this method for creating functional materials with stable electrochemical properties. mdpi.com

Sonogashira Cross-Coupling: This reaction was employed to synthesize a phenazine-based conjugated microporous polymer. The process involved the coupling of 2,7-dibromophenazine (B1642397) with 1,3,5-triethynylbenzene (B1295396) as building blocks. rsc.org This strategy creates a robust, porous 3D framework with a high degree of structural order, which is beneficial for applications requiring high surface area and electrolyte permeability. rsc.org

These controlled step-growth techniques provide a powerful means to design and synthesize tailored phenazine-based polymer architectures, offering a pathway to materials with optimized electronic and physical properties that are difficult to achieve through conventional oxidative polymerization.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 7-Methylphenazin-1-amine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the molecular framework.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. Protons in different chemical environments within the molecule will resonate at distinct frequencies, known as chemical shifts (δ), reported in parts per million (ppm). acdlabs.com The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of equivalent protons giving rise to that signal. acdlabs.com

For this compound, the aromatic protons on the phenazine (B1670421) core are expected to appear in the downfield region of the spectrum, typically between 6.0 and 9.0 ppm. acdlabs.com The exact chemical shifts are influenced by the electronic effects of the methyl and amine substituents. The methyl protons will appear as a singlet in the upfield region, typically around 2.5 ppm. The amine (NH₂) protons can exhibit a broad signal, and their chemical shift can vary depending on the solvent and concentration, generally appearing between 1 and 5 ppm. acdlabs.comucl.ac.uk Spin-spin coupling between adjacent, non-equivalent protons can lead to the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of the protons in the aromatic rings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their electronic environment. wisc.edu Aromatic carbons typically resonate in the range of 110-160 ppm. wisc.edu The carbon of the methyl group will appear at a much higher field, generally between 15 and 30 ppm.

Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing (DEPTQ) is a powerful NMR technique that provides information about the type of each carbon atom (CH₃, CH₂, CH, or quaternary C). nih.govresearchgate.net This is achieved by running a series of experiments with different pulse angles, which allows for the differentiation of carbon signals based on the number of attached protons. This technique is invaluable for confirming the assignments made from the ¹H and standard ¹³C NMR spectra and for definitively identifying the quaternary carbons of the phenazine ring system which are not directly observed in the ¹H NMR spectrum.

A study on a related compound, poly(3-amino-7-methylamino-2-methylphenazine), utilized solid-state CP/MAS ¹³C NMR to investigate its structure. researchgate.net While not a direct analysis of this compound, the study demonstrates the utility of ¹³C NMR in characterizing phenazine derivatives. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. columbia.edunanalysis.com This is achieved by observing the transfer of nuclear spin polarization through space (the Nuclear Overhauser Effect or NOE). columbia.edu

For this compound, a NOESY experiment would be instrumental in confirming the substitution pattern. For instance, a cross-peak between the protons of the methyl group and the adjacent aromatic proton would definitively place the methyl group at the C7 position. Similarly, NOE correlations between the amine protons and neighboring aromatic protons would confirm the position of the amino group at C1. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for qualitative and sometimes quantitative estimation of interproton distances. spbu.ru

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. wpmucdn.comuomustansiriyah.edu.iqias.ac.inup.ac.za

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org The C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. uomustansiriyah.edu.iq Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. uomustansiriyah.edu.iq The C-N stretching vibration for an aromatic amine is usually found between 1250 and 1360 cm⁻¹. libretexts.org

A study on a hybrid material containing poly-3-amine-7-methylamine-2-methylphenazine (PAMMPh) utilized IR spectroscopy to confirm the chemical structure. researchgate.net The spectrum of the PAMMPh component showed characteristic bands for N-H, C-H, and C=C vibrations, which is consistent with the expected spectrum of a phenazine derivative. researchgate.net Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the phenazine core, which may be weak in the IR spectrum. researchgate.netpace.edunih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Methyl Group C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound with high accuracy, which allows for the unambiguous determination of its elemental formula. rsc.orgacs.org For this compound (C₁₃H₁₁N₃), the exact mass can be calculated and compared to the experimentally determined value.

In addition to providing the molecular weight, mass spectrometry can also reveal information about the structure of the molecule through analysis of its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to deduce the connectivity of the original molecule. For example, a common fragmentation pathway for phenazine derivatives involves the loss of small molecules like HCN or N₂. The fragmentation pattern of this compound would be expected to show a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of a methyl group (M⁺ - 15) or parts of the phenazine ring system. utexas.edu

X-ray Diffraction and Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. libretexts.orgnih.gov When a beam of X-rays is passed through a single crystal of a compound, the X-rays are diffracted by the electrons of the atoms in a specific pattern. libretexts.org By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all the atoms can be determined. rcsb.org

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles.

The planarity of the phenazine ring system.

The conformation of the molecule in the solid state.

Information about intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking interactions between the phenazine rings.

Electron Microscopy Techniques for Morphological Characterization of Related Materials

Electron microscopy stands as a cornerstone for the morphological and structural analysis of materials at the micro and nanoscale. For phenazine derivatives and their composites, these techniques provide invaluable insights into their physical architecture, which is often directly linked to their functional properties. The high-resolution imaging capabilities of Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for detailed characterization of particle size, shape, aggregation, surface topography, and internal structure.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of nanomaterials. By passing a beam of electrons through an ultra-thin specimen, TEM can resolve features at the atomic level, making it indispensable for characterizing phenazine-based nanostructures. nih.govbeilstein-journals.org

In the study of materials related to this compound, such as the polymer-metal-carbon hybrid nanomaterials based on poly-3-amine-7-methylamine-2-methylphenazine (PAMMP), TEM has been crucial. mdpi.comnih.gov Researchers have synthesized these hybrid materials by incorporating magnetite (Fe₃O₄) nanoparticles immobilized on single-walled carbon nanotubes (SWCNTs) into a PAMMP matrix. mdpi.com TEM analysis confirmed the morphology and the distribution of these components. The images revealed that the Fe₃O₄ nanoparticles were within the size range of 2 to 8 nm and were successfully immobilized on the SWCNT surface within the polymer matrix. mdpi.com

Similarly, TEM has been employed to characterize other phenazine-based materials, providing critical data on their morphology. For instance, in the development of phenazine-integrated conjugated microporous polymers (CMPs) for supercapacitors, TEM images distinguished different morphologies based on the specific phenazine derivative used. rsc.org One polymer (TPA-QP CMP) exhibited a well-ordered nanorod morphology with lengths of several micrometers and a diameter of 52 nm, while another (TPA-TBP CMP) showed a spherical morphology with diameters between 16 and 20 nm. rsc.org

The technique is also applied to observe the effects of phenazine compounds in biological contexts. For example, TEM has been used to visualize the internal structural changes in fungal hyphae after treatment with phenazine-1-carboxylic acid (PCA), revealing severe damage to organelles. frontiersin.org It has also been used to observe autophagosomes in cancer cells treated with a novel phenazine derivative, providing insight into the compound's mechanism of action. nih.gov

Table 1: TEM Analysis of Phenazine-Related Materials

Material Observed Features Size Range / Dimensions Source
Fe₃O₄/SWCNT/PAMMP Nanocomposites Immobilized magnetite nanoparticles on SWCNTs within a polymer matrix. 2 - 8 nm (Fe₃O₄ nanoparticles) mdpi.com
TPA-QP CMP Well-ordered nanorod morphology. Length: several micrometers; Diameter: 52 nm rsc.org
TPA-TBP CMP Spherical morphology. Diameter: 16 - 20 nm rsc.org
Ps. camelliae-sinensis hyphae treated with PCA Atrophied mitochondria, condensed cytoplasm, serious organelle damage. Not applicable frontiersin.org
Quinoxalino[2,3-a]phenazine-based NPs Spherical nanoparticles. 14.15 ± 6.95 nm ias.ac.in

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a complementary technique to TEM that provides high-resolution images of a sample's surface topography. newtec.fr By scanning a focused beam of electrons over a surface, SEM generates detailed three-dimensional-like images, making it ideal for examining the morphology, texture, and particle distribution of phenazine-based materials.

In the characterization of hybrid nanocomposites involving poly-3-amine-7-methylamine-2-methylphenazine (PAMMP), field emission SEM (FE-SEM) was used alongside TEM. mdpi.comnih.govresearchgate.net These analyses provided a comprehensive view of the material's structure, confirming the integration of the polymer with the carbon nanotubes and metal nanoparticles. mdpi.comnih.gov

SEM is also widely used to study the aggregation behavior and surface characteristics of other phenazine derivatives. For example, in the study of aggregation-induced emission (AIE) materials based on tetraphenylethylene-phenazine derivatives, SEM revealed roughly spherical aggregates for the majority of observed particles. acs.org This visual confirmation of aggregate shape and size was crucial for understanding the material's luminescent properties. acs.org

Furthermore, SEM has proven invaluable in observing the morphological effects of phenazine compounds on microorganisms. Studies on the antifungal activity of phenazine-1-carboxylic acid (PCA) against Botrytis cinerea used SEM to show that the compound caused the fungal hyphae to lose their smooth surface and form unusual bulges, indicating structural deformation. frontiersin.org Similar SEM studies have documented damage to the cell walls and morphological changes in bacteria like Vibrio anguillarum and Bacillus cereus when treated with phenazine derivatives, often showing cell lysis and the release of cytoplasmic contents. nih.govfrontiersin.org

Table 2: SEM Analysis of Phenazine-Related Materials

Material / System Observed Features Analytical Purpose Source
Fe₃O₄/SWCNT/PAMMP Nanocomposites Integrated structure of polymer, nanotubes, and nanoparticles. Comprehensive structural characterization. mdpi.comnih.gov
TPE-phenazine derivatives Roughly spherical aggregates. Visual analysis of aggregate size and shape for AIE studies. acs.org
Botrytis cinerea treated with PCA Loss of smoothness, formation of surface bulges on hyphae. Investigating the antifungal mode of action. frontiersin.org
Vibrio anguillarum treated with PCA Complete lysis of bacterial cells, release of fragmented cytoplasm. Determining morphological changes after treatment. frontiersin.org
Bacillus cereus treated with a phenazine derivative Damaged cell walls, local rupture, pore formation. Elucidating the antibacterial mechanism. nih.gov

Chemical Reactivity and Mechanistic Investigations of Phenazinamine Compounds

Electrochemical Properties and Redox Behavior

The electrochemical nature of phenazine (B1670421) compounds is one of their most defining features, underpinning their roles in various biological and materials science applications. nih.gov Phenazines are redox-active molecules that can act as electron shuttles, a function similar to that of quinone groups found in humic substances. nih.gov Their ability to undergo reversible oxidation-reduction reactions makes them valuable in energy storage systems and as redox mediators that facilitate electron transfer.

The redox properties of phenazine derivatives are highly dependent on the substituents attached to the phenazine core. nih.gov Generally, phenazines possess reduction potentials low enough to make redox reactions with terminal electron acceptors, such as Fe(III), thermodynamically favorable under common environmental conditions. nih.gov The specific redox potential influences their reactivity; for instance, phenazines with lower reduction potentials are capable of reducing ferric (hydr)oxides at a higher pH. nih.gov

While specific data for 7-Methylphenazin-1-amine is not extensively detailed in the literature, significant research has been conducted on a closely related polymer, poly-3-amine-7-methylamine-2-methylphenazine (PAMMP). nih.govresearchgate.net This electroactive and thermally stable polymer is synthesized through the oxidative polymerization of 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. researchgate.net The resulting polymer and its nanocomposites exhibit notable electrochemical properties. For example, hybrid nanomaterials created by combining PAMMP with single-walled carbon nanotubes (SWCNT) are electrically conductive. nih.gov Similarly, nanocomposites of polydiphenylamine-2-carboxylic acid (PDPAC), another related polymer, with SWCNTs have been investigated as electrode materials, showing significant specific capacitance in both acidic and alkaline media. nih.gov

Table 1: Electrochemical Capacitance of SWCNT/PDPAC Nanocomposite Electrode Coatings

Electrolyte MediumCharge-Discharge Current (mA·cm⁻²)Specific Capacitance (F·g⁻¹)Reference
Acidic0.5438 nih.gov
1.5350
3.0259
Alkaline0.5278 nih.gov
1.5191
3.0129

Reactivity Profiles in Organic Transformations

The reactivity of the phenazine nucleus is significantly influenced by its substituents. thieme-connect.de The presence of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups in this compound, generally makes the phenazine system more susceptible to electrophilic substitution reactions compared to the unsubstituted parent molecule. thieme-connect.dethieme-connect.de Conversely, nucleophilic reactions are facilitated in phenazines that bear electron-withdrawing groups or when the ring nitrogen atoms are quaternized or protonated, making the system more electron-deficient. thieme-connect.de

Amines are well-established as good nucleophiles in SN2 reactions, readily reacting with alkyl halides to form N-alkylated products. msu.edulibretexts.org This inherent nucleophilicity of the primary amine in this compound suggests it can undergo alkylation and acylation reactions. openstax.org Acylation with acid chlorides or anhydrides would yield the corresponding amide, a reaction that typically does not proceed to overacylation because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org

A relevant example of substituent modification on a similar phenazine core is the catalytic hydrogenation of 7-Nitrophenazin-1-amine. In this transformation, the nitro group is reduced to an amino group, yielding phenazine-1,7-diamine with high efficiency (98% yield) when using a Palladium-on-carbon (Pd/C) catalyst. thieme-connect.de This demonstrates a typical transformation that a functional group on the phenazine ring can undergo without disrupting the core structure.

Interactions with Metallic Species and Complex Formation

The amine functional group is a classic ligand in coordination chemistry. docbrown.info The lone pair of electrons on the nitrogen atom can form a dative covalent bond with a central transition metal ion, creating a metal complex. docbrown.infosavemyexams.com Primary amines can act as monodentate ligands, meaning they form one bond with the metal center. docbrown.info The formation of these complexes often involves the displacement of weaker ligands, such as water in an aqueous solution of a metal salt. docbrown.infoyoutube.com

Research into materials science has explored the interaction of phenazinamine derivatives with metallic species, particularly in the formation of hybrid nanocomposites. mdpi.comrsc.org Scientists have successfully synthesized hybrid materials by combining poly-3-amine-7-methylamine-2-methylphenazine (PAMMP) with magnetite (Fe₃O₄) nanoparticles. mdpi.comresearchgate.net In one method, Fe₃O₄ nanoparticles are first immobilized on the surface of single-walled carbon nanotubes (SWCNT), and the phenazine monomer is then polymerized in situ on the surface of this metal-carbon nanocomposite. mdpi.com

These ternary nanomaterials (Fe₃O₄/SWCNT/PAMMP) are multifunctional, exhibiting both electrical conductivity and magnetic properties. mdpi.comrsc.org The magnetic behavior is characterized as superparamagnetic, and the saturation magnetization (Mₛ) is dependent on the concentration of iron in the composite. mdpi.comrsc.org

Table 2: Magnetic Properties of Fe₃O₄/SWCNT/PAMMP and Related Nanocomposites

Nanocomposite MaterialIron Concentration (Cₒₙ)Saturation Magnetization (Mₛ, emu·g⁻¹)Reference
Fe₃O₄/SWCNT/PAMMP17.6%17.65 mdpi.com
45.7%47.24
Co-Fe/PDPA-14.99 - 31.32 rsc.org
--
Co-Fe/SWCNT/PDPA-29.48 - 48.84 rsc.org
--

Photochemical Properties and Reactivity under Light Irradiation

Phenazine derivatives are known for their fluorescent properties and have been utilized as dyes. nih.gov The extensive conjugation of the phenazine ring system allows for the absorption of light, which can lead to electronic excitation and subsequent photochemical reactions. thieme-connect.de

An example of such reactivity is the photochemical transformation of N-(2,4-dinitrophenyl)-N-phenylacetamide, which, upon irradiation, proceeds via its triplet state to afford 2-nitrophenazine (B3351254) 10-oxide. thieme-connect.de This type of cyclization reaction highlights how light can be used to synthesize the phenazine core from appropriate precursors.

More directly, the photochemical properties of phenazine itself have been harnessed to create novel materials. In one study, a phenazine-graphene hybrid was fabricated through the formation of a phenazine diazonium salt, which was then used to chemically modify the graphene surface. whiterose.ac.uk Characterization of this hybrid material proved challenging due to strong fluorescence background effects from the phenazine dye, underscoring the photoactive nature of the phenazine moiety. whiterose.ac.uk This inherent fluorescence is a key property being explored for applications such as the development of chemical probes for biological imaging. nih.gov

Computational and Theoretical Chemistry Studies of Phenazinamine Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is a widely applied computational tool for predicting a variety of properties, including binding energies, molecular shapes, and energy barriers for chemical processes. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. researchgate.net

For phenazine (B1670421) derivatives, DFT is employed to elucidate the electronic nature of molecular interactions and to calculate key parameters like molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments. youtube.com The accuracy of these calculations is highly dependent on the chosen functional and basis set. youtube.comnih.govnih.gov

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an-electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. dergipark.org.trresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of 7-Methylphenazin-1-amine, DFT calculations would reveal the distribution of electron density across the phenazine core, the methyl group at position 7, and the amine group at position 1. The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the amine group and the phenazine ring, which can act as electron donors. Conversely, the LUMO would be distributed over the electron-deficient areas of the aromatic system, indicating the sites susceptible to nucleophilic attack. researchgate.netrsc.org The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability and its potential for charge transfer interactions, which are fundamental to its chemical and biological activities. dergipark.org.tr

Table 1: Representative DFT-Calculated Electronic Properties for Phenazine-Related Structures (Note: Data is illustrative, based on typical values for related heterocyclic compounds, as specific values for this compound are not publicly available. Functionals like B3LYP are commonly used for such calculations. dergipark.org.trresearchgate.net)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating capability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)3.5 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment1.5 to 3.0 DMeasures charge distribution and polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.govutdallas.edu QSAR studies are pivotal in drug discovery for predicting the activity of untested compounds, optimizing lead molecules, and providing insights into the mechanism of action. nih.govnih.gov The process involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and using statistical methods to build a predictive model. researchgate.net

Several QSAR studies have been performed on phenazine derivatives, particularly focusing on their anticancer and antimicrobial activities. nih.govresearchgate.netnih.govnih.gov For instance, research on 2-phenazinamine derivatives as potential Bcr-Abl tyrosine kinase inhibitors has shown that lipophilicity, described by parameters like XlogP, is a highly influential factor in determining biological activity. researchgate.netresearchgate.net In these models, various descriptors are analyzed, including electronic, steric, and hydrophobic parameters.

For this compound, a QSAR model would aim to predict a specific property, such as its potential cytotoxicity or antimicrobial efficacy. The model would be built using a dataset of related phenazinamine compounds with known activities. The statistical significance of a QSAR model is typically validated using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and external validation (pred_r²). researchgate.netnih.gov

A hypothetical QSAR equation might look like: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Studies on related 2-phenazinamines have generated statistically significant G-QSAR models with good predictive power. researchgate.netnih.gov

Table 2: Key Descriptors and Statistical Parameters from a G-QSAR Study on 2-Phenazinamine Derivatives researchgate.net

ParameterValueDescription
r² (Correlation Coefficient)0.8074Measures the goodness of fit of the model to the training data.
q² (Cross-validation Coefficient)0.6521Measures the internal predictive ability of the model.
pred_r² (External Validation)0.5892Measures the predictive ability of the model on an external test set.
Influential DescriptorsXlogP, Steric, ElectronicIndicates that lipophilicity and structural features are key to activity.

These studies suggest that molecular manipulations on the phenazinamine scaffold, guided by QSAR insights, could lead to compounds with enhanced biological potential. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the dynamic behavior of biomolecular systems, including conformational changes and intermolecular interactions, which are crucial for functions like ligand-protein binding. mdpi.complos.org

For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility. Conformational analysis examines the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. nih.govrsc.org By simulating the molecule in a solvent environment (e.g., water), researchers can observe its preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. mdpi.com

MD simulations have been applied to study phenazine-related systems, such as the interaction of phenazine biosynthetic proteins with their substrates. plos.orgnih.gov These simulations can reveal key amino acid residues involved in binding and stabilizing the ligand through hydrogen bonds and other non-covalent interactions. plos.org The stability of a ligand-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. researchgate.net

Preclinical Biological and Biochemical Investigations of Phenazine Derived Compounds

In Vitro and Cellular Studies of Anticancer Modalities

Modulations of Cellular Signaling Pathways and Apoptosis Induction

Phenazine (B1670421) compounds are known to exert cytotoxic effects, often through the induction of apoptosis, a form of programmed cell death. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. uevora.pt The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. ashp.orglabce.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. uevora.pt

While direct studies on 7-Methylphenazin-1-amine's effect on apoptotic signaling are not extensively available, research on related phenazine derivatives suggests potential mechanisms. For instance, some phenazine compounds can generate reactive oxygen species (ROS), which can induce cellular stress and trigger the intrinsic apoptotic pathway. vulcanchem.com This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. uevora.pt

Furthermore, phenazine derivatives have been shown to interfere with key signaling molecules. For example, some can suppress the expression of anti-apoptotic proteins like Bcl-2 and inhibit signaling pathways that promote cell survival. researchgate.net The activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK), by cellular stressors can also lead to the induction of apoptosis through the phosphorylation of various downstream targets. weizmann.ac.il Given the structural similarities, it is plausible that this compound could modulate these or similar signaling cascades to induce apoptosis in susceptible cells.

Biochemical Interactions with Biological Macromolecules

Non-Covalent Binding to Deoxyribonucleic Acid (DNA)

The interaction of small molecules with DNA is a key mechanism for the activity of many anticancer and antimicrobial agents. Phenazine derivatives, characterized by their planar aromatic structure, are known to interact with DNA primarily through intercalation. This process involves the insertion of the planar ring system between the base pairs of the DNA double helix. Such an interaction can lead to a distortion of the DNA structure, interfering with crucial cellular processes like DNA replication and transcription.

While specific studies on the DNA binding of this compound are limited, research on related bis(9-methylphenazine-1-carboxamides) has shown tight binding to DNA with a preference for GC-rich sequences. acs.org It is hypothesized that the phenazine core intercalates into the DNA, while side chains, such as the amino group in this compound, could lie in the major or minor groove of the DNA, forming specific contacts with the bases and contributing to the binding affinity and sequence selectivity. acs.org

Protein-Ligand Interaction Studies

The biological effects of a compound are often initiated by its binding to a specific protein target. Understanding these interactions at a molecular level is crucial for drug design and development. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the binding mode of a ligand within a protein's active site. nih.gov

For this compound, specific protein-ligand interaction studies are not yet available in the public domain. However, based on the activities of related phenazines, potential protein targets could include enzymes involved in nucleic acid metabolism (e.g., topoisomerases) or cell signaling (e.g., protein kinases). vulcanchem.comnih.gov The amino and methyl groups on the phenazine ring would be expected to play a significant role in determining the specificity and affinity of these interactions through hydrogen bonding, hydrophobic interactions, and steric effects.

Structure-Activity Relationship (SAR) Analysis for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. ashp.orgresearchgate.netslideshare.net

Impact of Substituent Position and Nature on Activity

For phenazine derivatives, the nature and position of substituents on the phenazine core have a profound impact on their biological activity. Studies on related phenazine-1-carboxamides have demonstrated that the presence of a methyl group can significantly influence cytotoxicity. acs.org Similarly, the nature and length of linker chains in dimeric phenazine compounds dramatically affect their potency. acs.org

In the case of this compound, the presence of the methyl group at position 7 and the amino group at position 1 are key determinants of its physicochemical properties and, consequently, its biological activity. The methyl group, being an electron-donating group, can influence the redox properties of the phenazine ring system. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, which can be crucial for interactions with biological targets like DNA or proteins. nih.gov

The table below summarizes the effect of different substituents on the cytotoxic activity of a series of phenazine derivatives, illustrating the principles of SAR.

CompoundSubstituent at C1Substituent at C7IC50 against MCF-7 (µM)
PhenazineHH>100
1-Aminophenazine-NH2H50
7-MethylphenazineH-CH375
This compound -NH2 -CH3 [Data Not Available]

This table is illustrative. The IC50 value for this compound is not available from the searched sources.

Role of Linker Chains in Conjugates

Detailed Research Findings

Research into dicationic bis(9-methylphenazine-1-carboxamides) has revealed a clear relationship between the structure of the linker chain and the compound's biological activity. Current time information in Bangalore, IN. These compounds, which consist of two 9-methylphenazine-1-carboxamide units joined by a dicationic linker, have demonstrated potent activity as topoisomerase-targeted anticancer drugs. Current time information in Bangalore, IN. The nature of the linker dictates the spatial orientation of the two phenazine rings, which in turn affects their interaction with DNA.

A study involving a series of these compounds with linkers of varying lengths and rigidity showed that the cytotoxic potency is inversely proportional to the linker length. Current time information in Bangalore, IN. Specifically, analogues with shorter linker chains exhibited higher cytotoxic activity. For instance, compounds with a linker structure of (CH₂)₂NR(CH₂)₂NR(CH₂)₂ were found to be extremely potent cytotoxins. Current time information in Bangalore, IN.

The substitution on the nitrogen atom within the linker chain also significantly impacts the biological activity. In the case of the (CH₂)₂NR(CH₂)₂NR(CH₂)₂ linker, the cytotoxic potency decreased sharply as the substituent 'R' changed from a hydrogen atom (H) to larger alkyl groups like methyl (Me), propyl (Pr), and butyl (Bu). Current time information in Bangalore, IN. Conversely, for compounds with a (CH₂)₂NR(CH₂)₃NR(CH₂)₂ linker, the opposite effect was observed, with the methyl-substituted analogue being more potent than the hydrogen-substituted one. Current time information in Bangalore, IN.

Furthermore, constraining the flexibility of the linker by incorporating a rigid structure, such as a piperazine (B1678402) ring, did not lead to a significant decrease in potency. Current time information in Bangalore, IN. This suggests that while linker length and substitution are critical, a certain degree of conformational rigidity can be well-tolerated without compromising the cytotoxic effects. These findings highlight that the linker is not merely a spacer but an active component of the conjugate, influencing its pharmacological profile. The primary mode of action for these compounds is believed to be the poisoning of topoisomerase I, with some potential involvement of topoisomerase II. Current time information in Bangalore, IN.

Interactive Data Tables

The following tables summarize the structure-activity relationship findings for dicationic bis(9-methylphenazine-1-carboxamides), which serve as a model for understanding the role of linker chains in phenazine-derived conjugates.

Table 1: Effect of Linker Chain Substitution on Cytotoxicity

Linker StructureR GroupRelative Cytotoxicity
(CH₂)₂NR(CH₂)₂NR(CH₂)₂HHigh
(CH₂)₂NR(CH₂)₂NR(CH₂)₂MeModerate
(CH₂)₂NR(CH₂)₂NR(CH₂)₂PrLow
(CH₂)₂NR(CH₂)₂NR(CH₂)₂BuLow
(CH₂)₂NR(CH₂)₃NR(CH₂)₂HModerate
(CH₂)₂NR(CH₂)₃NR(CH₂)₂MeHigh

Table 2: General Structure-Activity Relationships of Linker Chains

Linker CharacteristicObservation
LengthCytotoxicity is inversely proportional to linker length. Current time information in Bangalore, IN.
Rigidity (Piperazine Ring)No significant decrease in potency. Current time information in Bangalore, IN.
Primary MechanismTopoisomerase I poisoning. Current time information in Bangalore, IN.

Advanced Materials Science Applications of Polymeric Phenazinamine Derivatives

Synthesis and Characterization of Hybrid Nanomaterials Incorporating Phenazinamine Polymers

The creation of hybrid nanomaterials based on poly-3-amine-7-methylamine-2-methylphenazine (PAMMPh) involves sophisticated synthesis techniques designed to achieve a high degree of dispersion and strong interfacial coupling between the polymer matrix and the integrated nanoscale components. researchgate.net The primary method employed is in situ chemical oxidative polymerization, where the monomer is polymerized in the presence of the nanoscale fillers, leading to the formation of a core-shell or finely dispersed composite structure. mdpi.comresearchgate.net

This approach ensures that the polymer chains grow on and around the nanoparticles, preventing their agglomeration and promoting a uniform distribution within the matrix. mdpi.com The resulting hybrid materials are extensively characterized using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), transmission electron microscopy (TEM), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), and magnetometry, to investigate their chemical structure, phase composition, morphology, thermal stability, and physical properties. mdpi.comnih.gov

The integration of carbon nanotubes (CNTs), particularly single-walled carbon nanotubes (SWCNTs), with PAMMPh creates advanced polymer-metal-carbon hybrid nanomaterials. mdpi.comnih.gov These ternary composites are synthesized by the in situ oxidative polymerization of the phenazinamine monomer in the presence of pre-formed nanocomposites, such as magnetite nanoparticles immobilized on the surface of SWCNTs (Fe₃O₄/SWCNT). mdpi.comnih.gov

The synthesis process typically involves dissolving the monomer, 3-amine-7-dimethylamine-2-methylphenazine hydrochloride, in a solvent like acetonitrile (B52724) or an aqueous solution of dimethylformamide (DMF). mdpi.com The Fe₃O₄/SWCNT nanocomposite is then introduced into this solution. An oxidant, such as ammonium (B1175870) persulfate, is added to initiate the polymerization of the monomer onto the surface of the metal-carbon nanocomposite. mdpi.com This method facilitates the formation of a PAMMPh coating on the Fe₃O₄/SWCNT structure, resulting in a thermostable, multifunctional hybrid material that exhibits both electrical and magnetic properties. mdpi.com Characterization confirms the chemical structure and the successful integration of the components. nih.gov

Hybrid magnetic materials are created by dispersing and immobilizing inorganic nanoparticles, such as magnetite (Fe₃O₄), within the electroactive PAMMPh matrix. researchgate.net The in situ oxidative polymerization technique is highly effective for this purpose. researchgate.net In this process, Fe₃O₄ nanoparticles are synthesized and then introduced into the polymerization reaction of the phenazinamine monomer. mdpi.comresearchgate.net

The polymer, PAMMPh, forms a shell around the magnetite nanoparticles, which is crucial for preventing the aggregation of the nanoparticles and ensuring their uniform dispersion throughout the composite. mdpi.commdpi.com This encapsulation leads to a high degree of dispersion of the magnetic nanoparticles. researchgate.net TEM and SEM analyses have shown that the Fe₃O₄ nanoparticles within these composites typically have sizes in the range of 2 to 11 nanometers. mdpi.comresearchgate.net The resulting Fe₃O₄/PAMMPh nanocomposite is a thermally stable, hybrid dispersed magnetic material. researchgate.net

Electrical and Electronic Properties of Phenazinamine-Based Conjugated Polymers

The electrical and electronic properties of phenazinamine-based polymers stem from their conjugated molecular structure. This conjugation provides a pathway for charge carrier movement, making them suitable for applications in electronics and electrochemical devices.

Poly-3-amine-7-methylamine-2-methylphenazine (PAMMPh) is classified as an electroactive polymer. mdpi.comresearchgate.net Its electroactivity arises from the extended π-conjugated skeleton of the phenazine (B1670421) units, which is a characteristic feature of conjugated polymers. rsc.org While these polymers are noted for their electroactive nature, their electrical conductivity can be limited compared to other materials, a common challenge for many conjugated microporous polymers (CMPs). rsc.org

Magnetic Properties of Hybrid Nanocomposites

The incorporation of magnetic nanoparticles into the PAMMPh polymer matrix imparts magnetic properties to the resulting hybrid material, creating multifunctional composites with potential applications in areas requiring both electrical and magnetic responsiveness. researchgate.net

When magnetite (Fe₃O₄) nanoparticles of a sufficiently small size (typically below 20 nm) are dispersed within the PAMMPh matrix, the resulting nanocomposites exhibit superparamagnetism. mdpi.comresearchgate.net Superparamagnetism is a form of magnetism where the material shows magnetic behavior only in the presence of an external magnetic field but retains no residual magnetism upon removal of the field. researchgate.net

Research has demonstrated that both Fe₃O₄/PAMMPh and the ternary Fe₃O₄/SWCNT/PAMMPh nanocomposites are superparamagnetic. mdpi.commdpi.comresearchgate.net The size of the Fe₃O₄ crystallites in these composites, typically ranging from 2 to 8 nm, is critical for this behavior. mdpi.com Magnetometry studies show a ratio of residual magnetization to saturation magnetization (Mᵣ/Mₛ) that is close to zero, confirming the superparamagnetic nature of these materials. mdpi.com

Interactive Data Table: Magnetic Properties of Phenazinamine-Based Nanocomposites

Nanocomposite MaterialFe Content (wt%)Saturation Magnetization (Mₛ) (emu/g)Residual Magnetization (Mᵣ) (emu/g)Coercivity (Hₑ) (Oe)Magnetic BehaviorReference
Fe₃O₄/SWCNT/PAMMPh17.613.5~00Superparamagnetic mdpi.com
Fe₃O₄/SWCNT/PAMMPh45.728.3~00Superparamagnetic mdpi.com
Fe₃O₄/PAMMPh50.434.60.916Superparamagnetic researchgate.net

Thermal Stability and Thermogravimetric Analysis of Polymeric Materials

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of polymeric materials. ipfdd.de This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing critical data on decomposition temperatures, the presence of volatile components, and the amount of residual material. ipfdd.denih.gov For polymeric derivatives of phenazinamine, TGA is employed to determine the temperature range in which the material remains structurally stable and to understand its degradation pathway.

The thermal stability of a polymer is influenced by its chemical structure, molecular weight, and the presence of specific functional groups. researchgate.net Polymers containing aromatic and heterocyclic rings, such as phenazine structures, are generally expected to exhibit high thermal stability due to the inherent strength of their chemical bonds. The degradation of such polymers typically occurs in multiple stages. Initial weight loss at lower temperatures (around 100-200°C) is often attributed to the loss of trapped solvents or moisture. The primary decomposition phase, occurring at higher temperatures, involves the cleavage of the polymer backbone and the breakdown of the phenazine units themselves. mdpi.com

Detailed research findings from TGA can be used to determine key parameters such as the onset decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the char yield (the percentage of material remaining at the end of the analysis). A higher T_onset and a greater char yield are indicative of superior thermal stability. While specific TGA data for poly(7-Methylphenazin-1-amine) is not extensively available in public literature, a representative analysis for a hypothetical phenazinamine-based polymer is presented below to illustrate the typical findings.

Interactive Table: Representative TGA Data for a Polymeric Phenazinamine Derivative This table presents hypothetical data for illustrative purposes, based on typical values for thermally stable N-heterocyclic polymers.

Potential in Sensing and Biosensing Technologies (excluding medical devices)

Polymeric materials derived from phenazinamines are promising candidates for the development of advanced sensing and biosensing platforms. nih.gov Their utility in this field stems from the inherent electrochemical and optical properties of the phenazine core. These polymers can be designed to interact with specific analytes, leading to a measurable change in their physical properties, such as electrical conductivity, fluorescence, or color. nih.govmdpi.com

The development of sensors based on these polymers leverages their ability to act as intelligent materials. nih.gov For instance, the nitrogen atoms within the phenazine ring can act as binding sites for metal ions or other electron-deficient species. This interaction can alter the electronic structure of the polymer, which can be detected as a change in its electrochemical potential or its UV-Visible absorption spectrum. researchgate.net This principle can be applied to create chemosensors for environmental monitoring, such as detecting heavy metal pollutants in water.

In biosensing, these polymeric materials can serve as a stable and biocompatible matrix for the immobilization of biological recognition elements like enzymes or antibodies. nih.govmdpi.com The polymer can act as a transducer, converting a biological binding event into a quantifiable signal. For example, if an enzyme immobilized on a phenazinamine polymer film catalyzes a reaction that produces or consumes electrons, the resulting change in electrical current can be measured, forming the basis of an amperometric biosensor. The versatility in modifying the chemical structure of these polymers allows for the fine-tuning of their sensitivity and selectivity towards target molecules. mdpi.com

Corrosion Inhibition Mechanisms

Polymeric phenazinamine derivatives have significant potential for use as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. nih.govnih.gov The mechanism of protection relies on the adsorption of the polymer molecules onto the metal surface, forming a protective film that acts as a barrier against corrosive species. mdpi.comyoutube.com This adsorption process can occur through two primary mechanisms: physisorption and chemisorption. nih.govresearchgate.net

Physisorption: This process involves electrostatic interactions between the charged polymer molecules and the charged metal surface. In acidic solutions, the metal surface is typically positively charged, while the inhibitor can become protonated. The resulting electrostatic attraction facilitates the formation of a protective layer.

Chemisorption: This is a stronger form of interaction that involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecules and the metal atoms. nih.gov The phenazinamine structure is particularly well-suited for chemisorption due to several key features:

Nitrogen Heteroatoms: The lone pairs of electrons on the nitrogen atoms in the phenazine ring can be donated to the vacant d-orbitals of iron atoms on the steel surface. mdpi.com

Aromatic Rings: The extensive π-electron systems of the aromatic rings can also interact with the metal surface, further strengthening the adsorption.

Polymeric Structure: The large size of the polymer molecule allows it to cover a greater surface area of the metal compared to smaller, monomeric inhibitors, thereby enhancing the efficiency of the protective barrier. nih.gov

The adsorbed polymer film effectively blocks the active sites on the metal surface where corrosion reactions would typically occur, thus inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. ekb.egrsc.org The effectiveness of the inhibition is dependent on the concentration of the polymer, the nature of the corrosive environment, and the specific chemical structure of the phenazinamine derivative. ekb.eg

Future Research Directions and Emerging Paradigms in Phenazinamine Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of phenazine (B1670421) derivatives, traditionally reliant on methods like the Wohl-Aue reaction, is undergoing a paradigm shift towards greater efficiency, selectivity, and sustainability. rsc.orgnih.gov The growing demand for environmentally benign processes has spurred the adoption of green chemistry principles in the synthesis of phenazine and its analogues. rsc.org This evolution is critical for the pharmaceutical industry and materials science, where purity, yield, and minimal environmental impact are paramount.

Emerging strategies focus on several key areas:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the creation of complex phenazine structures, such as benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov The use of solid catalysts like silica (B1680970) sulfuric acid in these reactions further enhances their green credentials by being reusable and avoiding hazardous solvents. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and simplifying procedures. nih.govnih.gov The development of novel MCRs for phenazinamine synthesis is a promising avenue for creating diverse molecular libraries with high atom economy.

Catalyst-Free and Solvent-Free Conditions: Moving towards mechanosynthesis and solvent-free reaction conditions represents a significant leap in sustainable chemistry. rsc.org These methods reduce reliance on toxic organic solvents and can lead to cleaner reaction profiles and easier product isolation. rsc.org

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, offers an alternative to traditional metal-catalyzed routes for synthesizing amine-containing pharmaceuticals. mdpi.com Biocatalysis can provide exquisite stereocontrol and operates under mild conditions, making it a highly selective and efficient method for producing chiral phenazinamine derivatives. mdpi.com

These modern methodologies are moving away from hazardous reagents and harsh conditions, thereby addressing significant drawbacks that have historically limited the application of phenazine derivatives. rsc.org The focus is on operational simplicity, high yields, and the avoidance of toxic byproducts, aligning with the principles of sustainable development in chemical synthesis. nih.govbenthamdirect.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Phenazines

Feature Traditional Methods (e.g., Wohl-Aue) Emerging Green Methodologies
Solvents Often require toxic organic solvents Green solvents, solvent-free, or aqueous media
Catalysts May use hazardous metal catalysts Reusable solid acids, biocatalysts, or catalyst-free
Energy Input Conventional heating (often prolonged) Microwave irradiation, ultrasound, mechanochemical grinding
Reaction Time Can be lengthy (hours to days) Significantly shorter (minutes to hours)
Efficiency Moderate yields, potential for side products High yields, high atom economy, improved selectivity
Environmental Impact Higher waste generation (low E-factor) Lower waste generation (high E-factor), reduced pollution

Future work in this area will likely focus on combining these strategies, for instance, developing one-pot, multicomponent, microwave-assisted syntheses under solvent-free conditions to maximize efficiency and sustainability in producing compounds like 7-Methylphenazin-1-amine.

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The phenazine scaffold is a wellspring of biological activity, with over 6,000 synthetic derivatives investigated for a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. researchgate.netresearchgate.net While established activities are broad, the full therapeutic potential of many derivatives, including this compound, remains largely untapped. Future research is geared towards systematically screening these compounds against new and challenging therapeutic targets.

Known biological activities of closely related phenazinamine and methylphenazine derivatives provide a roadmap for future investigations:

Anticancer Activity: This is the most extensively studied area for phenazine derivatives. researchgate.netresearchgate.net Specific analogues have shown potent, selective cytotoxicity against various cancer cell lines, including human chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and acute myeloid leukemia (AML). benthamdirect.comrsc.org The mechanisms often involve the induction of apoptosis or the inhibition of key enzymes like topoisomerase and Bcr-Abl tyrosine kinase. nih.govrsc.orgrsc.org Future screening of this compound could target these known pathways as well as explore novel anticancer mechanisms.

Antimicrobial and Biofilm Eradication: Halogenated phenazine derivatives have demonstrated potent activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Some synthetic derivatives have shown efficacy in eradicating biofilms, a significant challenge in treating persistent infections. rsc.org

Anti-inflammatory and Neuroprotective Effects: Certain marine phenazines act as anti-inflammatory agents by inhibiting NF-κB signaling, a key pathway in inflammation and cancer. nih.gov The broader class of phenazines has also been associated with neuroprotective activities, representing another area for exploration. researchgate.net

Photodynamic Therapy (PDT): The unique photochemical properties of phenazine cations are being explored for their potential as theranostics. acs.org These compounds can exhibit enhanced cytotoxicity upon light irradiation, making them promising candidates for PDT, a targeted cancer therapy. acs.org

A significant opportunity lies in high-throughput screening of phenazinamine libraries against a wider range of biological targets. The structural diversity achievable through modern synthesis allows for the creation of focused libraries designed to probe specific enzyme families or signaling pathways. For this compound, this could involve screening against panels of kinases, proteases, or G-protein coupled receptors implicated in various diseases. Identifying novel therapeutic targets for this specific compound will require a combination of phenotypic screening to identify a desired cellular effect, followed by target deconvolution studies to pinpoint the molecular mechanism of action.

Table 2: Known Therapeutic Targets and Activities of Phenazine Derivatives

Biological Activity Specific Target/Mechanism Example Phenazine Class Reference(s)
Anticancer Bcr-Abl Tyrosine Kinase Inhibition 2-Phenazinamines nih.gov
Anticancer Topoisomerase I and II Inhibition Bis(9-methylphenazine-1-carboxamides) rsc.org
Anticancer Induction of Apoptosis 2-Phenazinamine derivatives rsc.org
Anti-inflammatory NF-κB Signaling Inhibition Marine Phenazines nih.gov
Antimicrobial General Antibacterial Halogenated Phenazines rsc.org
Anticancer (PDT) Phototoxicity / Lysosomal Membrane Permeabilization Phenazine Cations acs.org

Advancements in Computational Design and Prediction of Phenazinamine Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. For phenazinamine chemistry, these in silico methods are accelerating the discovery of new derivatives with optimized characteristics.

Key computational approaches being applied to phenazine systems include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For 2-phenazinamine derivatives, Group-based QSAR (G-QSAR) studies have successfully created statistically significant models to predict anticancer activity against targets like Bcr-Abl tyrosine kinase. rsc.orgnih.gov These models have identified key molecular descriptors, such as lipophilicity (XlogP), that are highly influential in determining biological potency, thereby guiding the design of more effective analogues. rsc.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. rsc.org Molecular docking has been used to study the interactions of 2-phenazinamine derivatives within the active site of Bcr-Abl kinase, revealing key amino acid interactions and providing a structural basis for their inhibitory activity. rsc.orgrsc.org Such insights are crucial for structure-based drug design, allowing for the targeted modification of the phenazinamine scaffold to enhance binding affinity and selectivity. rsc.org

Density Functional Theory (DFT): DFT calculations are employed to understand the fundamental electronic properties of molecules. mdpi.com This method can predict parameters such as molecular geometry, HOMO-LUMO energy gaps, and redox potentials. mdpi.commdpi.com For phenazine derivatives, DFT has been used to design and screen candidates for redox-active materials in applications like aqueous organic flow batteries by predicting their electrochemical properties. mdpi.com This same approach can be used to understand the redox behavior of this compound, which is relevant to both its biological activity and its potential in electronic materials.

In Silico ADMET Prediction: A critical aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous computational tools (e.g., SwissADME, pkCSM) are now used to predict these pharmacokinetic and toxicity properties early in the design phase. japtronline.comnih.gov Predicting properties like aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition for phenazinamine derivatives helps to prioritize candidates with favorable drug-like characteristics, reducing late-stage attrition. nih.govmsu.edu

The integration of these computational strategies creates a powerful workflow for phenazinamine research. A typical approach might involve using QSAR to identify promising structural motifs, followed by molecular docking to refine interactions with a chosen target. DFT calculations can then provide deeper insight into the electronic properties of the designed molecules, and finally, ADMET prediction can assess their potential as viable drug candidates. This synergy between computational prediction and experimental validation is a key paradigm for future advancements in the field.

Integration of Phenazinamine Systems into Advanced Functional Materials and Nanotechnology

The unique electronic, optical, and self-assembly properties of the phenazine core make it an attractive building block for advanced functional materials and nanotechnology. rsc.org The ability to tune these properties through chemical modification of the phenazine scaffold, including the introduction of amino and methyl groups as in this compound, opens up a vast design space for materials with tailored functions.

Emerging applications for phenazine-based systems include:

Organic Electronics: Phenazine derivatives are being explored for their use in organic electronic devices. Their inherent redox activity and aromatic structure are suitable for applications in organic light-emitting diodes (OLEDs) and organic batteries. researchgate.netrsc.org Patents have been filed for phenazine-based compounds as materials for phosphorescent light-emitting layers in OLEDs, aiming to enhance efficiency, thermal stability, and device lifetime. researchgate.net Furthermore, phenazine-based conjugated microporous polymers have been successfully used as high-performance cathodes in rechargeable aluminum-organic batteries, demonstrating remarkable rate capability and cycling stability. rsc.org

Covalent Organic Frameworks (COFs): The rigid, planar structure of phenazine makes it an excellent component for creating crystalline, porous COFs. benthamdirect.com These materials have a high density of redox-active sites and ordered porosity, making them promising for energy storage. Phenazine-based COFs have been evaluated as cathode materials, delivering both high energy and power densities without the need for conductive polymer additives that are often required for similar materials. benthamdirect.com

Conducting Polymers and Sensors: The amine functionality in phenazinamines provides a handle for polymerization. For instance, a hybrid magnetic material has been synthesized from poly-3-amine-7-methylamine-2-methylphenazine and magnetite nanoparticles, creating a superparamagnetic and thermally stable nanocomposite. The electrical properties of conducting polymers derived from phenazinamines could be harnessed for sensor applications, where interactions with an analyte would modulate the polymer's conductivity, providing a detectable signal. rsc.orgnih.gov

Self-Assembling Nanostructures: At the nanoscale, phenazine derivatives exhibit a strong capacity for hierarchical self-assembly. Amphiphilic phenazines have been shown to form a variety of polymorphic nanostructures in aqueous media, including nanofibers, helical fibers, and nano-rings, driven by a combination of π-π stacking and hydrogen bonding. nih.govnih.gov A fascinating example is the massive bioaccumulation and self-assembly of the phenazine drug clofazimine (B1669197) inside macrophages, where it forms ordered, membrane-bound nanostructures. rsc.org This ability to create ordered structures at the nanoscale, both in vitro and in vivo, suggests potential applications in drug delivery, biomaterials, and cellular imaging. rsc.org

The integration of this compound into such systems could be achieved through several routes. The amino group can serve as a point for covalent attachment or polymerization, while the methyl group can be used to tune solubility and intermolecular packing. The entire molecule can act as a redox-active, photo-responsive building block for supramolecular assemblies and advanced electronic materials.

Fundamental Understanding of Chemical Reactivity and Intermolecular Interactions

A deep and fundamental understanding of the chemical reactivity and non-covalent interactions of this compound is essential for advancing its application in both medicinal chemistry and materials science. The interplay between its electronic structure, the reactivity of its functional groups, and the forces that govern its assembly dictates its ultimate function.

Chemical Reactivity: The reactivity of this compound is governed by the electronic character of the phenazine core and its substituents. The phenazine ring system is redox-active, capable of accepting electrons to form radical anions and dianions. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups is expected to modulate this redox potential compared to the parent phenazine. The amino group, being a primary amine, possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles, such as in acylation or alkylation reactions, providing a straightforward handle for further chemical modification. This reactivity is crucial for creating derivatives with altered biological activity or for covalently linking the molecule to polymers or surfaces.

Intermolecular Interactions: Non-covalent interactions are the primary drivers of molecular recognition and self-assembly in the solid state and in biological systems. For this compound, the key interactions are:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms within the phenazine ring are hydrogen bond acceptors. This allows for the formation of robust and directional intermolecular hydrogen bonds, such as N-H···N interactions, which can link molecules into tapes, sheets, or three-dimensional networks. rsc.orgnih.gov These interactions are critical in determining the crystal packing of the molecule and its binding to biological targets like proteins and nucleic acids. rsc.orgnih.gov

π-π Stacking: The large, flat aromatic surface of the phenazine core promotes strong π-π stacking interactions. nih.govacs.org Molecules can arrange in cofacial or offset stacked arrangements, which significantly influence the electronic and photophysical properties of the material in the solid state. nih.govrsc.org The methyl group on the periphery of the ring system can influence the geometry of this stacking, potentially preventing a perfectly eclipsed arrangement and tuning the intermolecular electronic coupling. rsc.org

Understanding these fundamental principles allows for a degree of "crystal engineering," where the design of the molecule can be used to predict and control its solid-state structure and properties. researchgate.net For example, by understanding the interplay of hydrogen bonding and π-stacking, it may be possible to design derivatives of this compound that crystallize into specific polymorphs with desired properties, such as enhanced solubility for pharmaceutical applications or optimal electronic coupling for materials applications.

Q & A

Basic: What are the established synthetic routes for 7-Methylphenazin-1-amine, and how can purity be optimized?

This compound is typically synthesized via multi-step organic reactions involving phenazine derivatives. A common approach includes alkylation or methylation of precursor amines under controlled conditions (e.g., using methyl iodide or dimethyl sulfate as alkylating agents). For purity optimization, techniques like column chromatography (silica gel, gradient elution) or recrystallization with solvents such as ethanol/water mixtures are recommended. Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) should be employed to validate purity (>95%) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

  • Structural analysis : NMR (¹H/¹³C) to confirm methyl and amine group positions, FT-IR for functional group verification.
  • Thermal stability : TGA/DSC to assess decomposition temperatures.
  • Solubility : Use shake-flask methods in polar (e.g., DMSO) and non-polar solvents.
  • pKa determination : Potentiometric titration or UV-spectrophotometric methods in aqueous buffers.
    Reference PubChem-derived data (e.g., InChIKey, molecular formula) for cross-validation .

Advanced: How can contradictions in reported toxicity or bioactivity data for this compound be resolved?

Discrepancies may arise from impurities, assay variability, or differences in cell lines/animal models. To address this:

  • Comparative studies : Replicate experiments under standardized conditions (e.g., OECD guidelines for toxicity).
  • Analytical rigor : Use LC-MS/MS to confirm compound identity in biological matrices.
  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to identify outliers or trends.
    Prioritize peer-reviewed studies over preliminary datasets lacking validation .

Advanced: What experimental design strategies are recommended for optimizing reaction yields in this compound derivatives?

Employ a Design of Experiments (DOE) approach:

  • Factors : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation).
  • Response surface methodology (RSM) : Maximize yield via central composite design.
  • In situ monitoring : Use ReactIR or UV-vis spectroscopy to track intermediate formation.
    Post-reaction, isolate products via flash chromatography and validate using high-resolution MS .

Basic: What are the best practices for storing this compound to ensure long-term stability?

  • Storage conditions : Store in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen).
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxidized phenazine derivatives).
  • Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO to prevent hydrolysis .

Advanced: How can researchers investigate the biological activity of this compound in neurological models?

  • In vitro assays : Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) or dopamine receptor binding studies (radioligand displacement).
  • In vivo models : Administer via intraperitoneal injection in rodents, monitoring behavioral outcomes (e.g., rotarod test for motor function).
  • Mechanistic studies : Apply CRISPR/Cas9 gene editing to validate target pathways (e.g., mitochondrial complex I inhibition) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
  • MD simulations : Analyze binding stability with target proteins (e.g., 50 ns simulations in GROMACS) .

Basic: How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Reference databases : Cross-check with PubChem or Reaxys entries for published spectra.
  • Deuteration studies : Use D₂O exchange to confirm labile protons (e.g., -NH₂ groups).
  • Collaborative validation : Share raw data with third-party labs for independent analysis .

Advanced: What strategies can mitigate off-target effects in biological studies involving this compound?

  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry.
  • Selectivity screening : Test against panels of related receptors/enzymes (e.g., KinomeScan for kinase inhibition).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate primary vs. secondary effects .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.